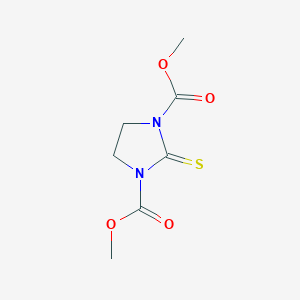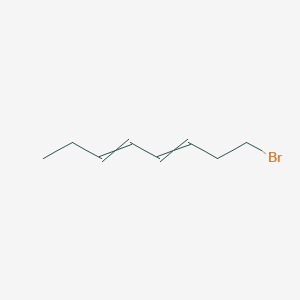
Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate is an organic compound with a complex structure that includes a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate typically involves the reaction of 2-methoxy-4-methylphenylhydrazine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted hydrazine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Hydrazine, (4-methylphenyl)-: Similar structure but lacks the methoxy and carboxylate groups.
4-Methoxy-2-methylphenylhydrazine hydrochloride: Similar but includes a hydrochloride salt form.
Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxy-imino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: Structurally related with additional functional groups.
Uniqueness: Methyl 2-(2-methoxy-4-methylphenyl)hydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
60931-55-7 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
methyl N-(2-methoxy-4-methylanilino)carbamate |
InChI |
InChI=1S/C10H14N2O3/c1-7-4-5-8(9(6-7)14-2)11-12-10(13)15-3/h4-6,11H,1-3H3,(H,12,13) |
InChIキー |
FPZJOGATMZIVFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NNC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



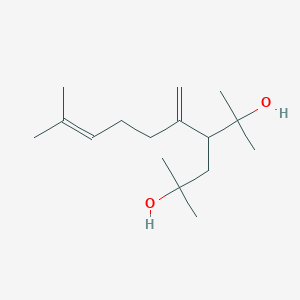
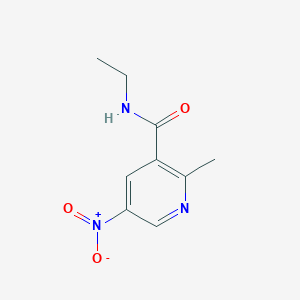

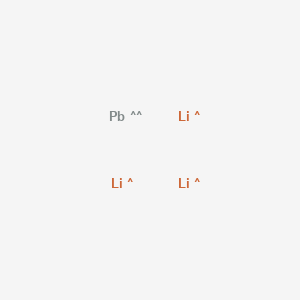
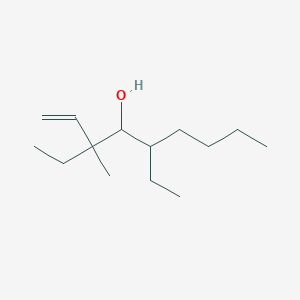

![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)

